molecular formula C9H9Br2Cl B1281293 1-Bromo-4-(3-bromo-1-chloropropyl)benzene CAS No. 33994-21-7

1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Cat. No.: B1281293
CAS No.: 33994-21-7
M. Wt: 312.43 g/mol
InChI Key: UPYHWNDOGRRPRA-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is an organic compound with the molecular formula C9H9Br2Cl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the para position and a 3-bromo-1-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the following steps:

    Bromination of Benzene: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

    Alkylation: Bromobenzene undergoes a Friedel-Crafts alkylation with 3-bromo-1-chloropropane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include carboxylic acids, ketones, or aldehydes.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-Bromo-4-(3-bromo-1-chloropropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also undergo redox reactions, altering its oxidation state and forming different functional groups.

Comparison with Similar Compounds

    1-Bromo-4-(3-chloropropyl)benzene: Similar structure but lacks the additional bromine atom on the propyl chain.

    1-Bromo-4-(3-bromopropyl)benzene: Similar structure but lacks the chlorine atom on the propyl chain.

    1-Chloro-4-(3-bromo-1-chloropropyl)benzene: Similar structure but has a chlorine atom instead of a bromine atom on the benzene ring.

Uniqueness: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on the propyl chain, which provides distinct reactivity and potential for diverse chemical transformations. This dual halogenation allows for selective reactions and the formation of a wide range of derivatives with varying properties.

Properties

IUPAC Name

1-bromo-4-(3-bromo-1-chloropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYHWNDOGRRPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCBr)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495753
Record name 1-Bromo-4-(3-bromo-1-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33994-21-7
Record name 1-Bromo-4-(3-bromo-1-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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